
4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, a methoxy group, and a benzonitrile group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, is a key feature. The sulfonyl, methoxy, and benzonitrile groups are all attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the molecule more reactive towards nucleophiles, while the benzonitrile group could potentially undergo reactions at the cyano group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and nitrile could increase its solubility in polar solvents .Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in organic synthesis . It allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The compound’s potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds . This could result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcome of its reactions. For example, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound could be stable and effective under a variety of conditions.
Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity towards different reagents, or exploring its potential uses in fields like pharmaceuticals or materials science .
Propriétés
IUPAC Name |
4-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-16-20(22)3-2-4-21(16)28(25,26)24-11-9-19(10-12-24)15-27-14-18-7-5-17(13-23)6-8-18/h2-8,19H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPJOYPPAXQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
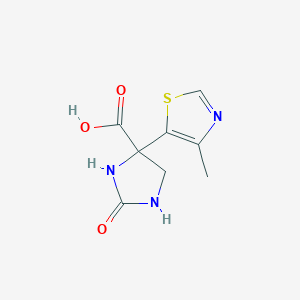
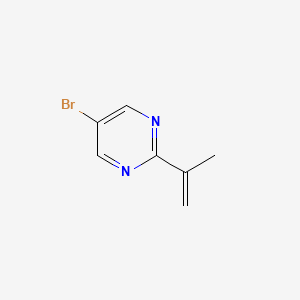
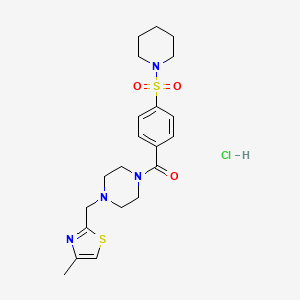
![1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide](/img/structure/B2910083.png)
![4-(Dimethylsulfamoyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2910084.png)
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)
![(2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2910088.png)
![N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2910089.png)
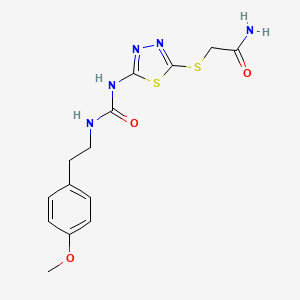
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2910094.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2910095.png)
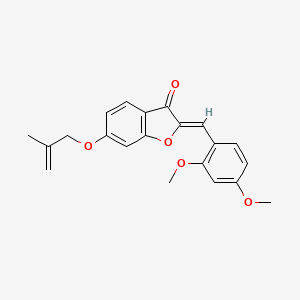
![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/no-structure.png)
